(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
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Overview
Description
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is known for its unique structure, which includes an amino group and two hydroxyl groups attached to a benzene ring. It is also referred to as 1,2-Benzenediol, 4-[(1S)-1-amino-2-hydroxyethyl] .
Preparation Methods
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves several steps, including the introduction of the amino and hydroxyl groups to the benzene ring. One common method involves the reduction of a nitro compound followed by hydroxylation. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Scientific Research Applications
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Catecholamines: These compounds, which include dopamine and norepinephrine, have similar structures and biological activities.
Phenylethylamines: This class of compounds shares the aminoethyl group and has diverse pharmacological properties.
Hydroxybenzene derivatives:
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m1/s1 |
InChI Key |
UCEYGZDCHHZQAJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CO)N |
Origin of Product |
United States |
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